N-Methyl-3,4-dichlorobenzylamine

説明

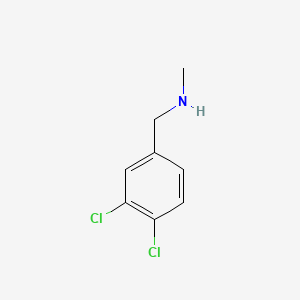

N-Methyl-3,4-dichlorobenzylamine is a chemical compound that is part of the benzylamine class. Benzylamines are compounds containing an amine attached to a benzyl group. They are known for their various applications in chemical synthesis and potential biological activities. Specifically, N-methylated benzylamines have been studied for their antimycobacterial properties, with some derivatives showing marked inhibitory effects on Mycobacterium tuberculosis and other related species .

Synthesis Analysis

The synthesis of N-Methyl-3,4-dichlorobenzylamine and its derivatives can be achieved through various methods. For instance, benzylamines with different N-alkyl chains and substituents have been synthesized for the evaluation of their antimycobacterial properties . Additionally, dichlorobenzamide derivatives, which are structurally related to N-Methyl-3,4-dichlorobenzylamine, have been synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of compounds related to N-Methyl-3,4-dichlorobenzylamine has been characterized using different techniques. For example, the crystal and molecular structure of a palladium complex containing a related ligand was determined using X-ray diffraction, revealing a square planar coordination around the palladium atom . Similarly, the structure of a 4-chlorobenzylammonium nitrate was elucidated, showing the phenyl ring and nitro group to be coplanar .

Chemical Reactions Analysis

N-Methyl-3,4-dichlorobenzylamine and its derivatives can participate in various chemical reactions. For instance, N-methylation is a potential mechanism for the metabolic activation of carcinogenic primary arylamines, where N-methylarylamines are readily N-oxygenated by microsomal enzymes . Additionally, N-Methylidene(bis(trimethylsilyl)methyl)amine, a stable methanimine, allows for thermal (2 + 2) cycloadditions with ketenes, which could be a related reaction for N-methylated benzylamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-3,4-dichlorobenzylamine derivatives have been studied. For example, the thermal and electrochemical properties of metal complexes derived from a related Schiff base ligand were investigated, showing that the complexes exhibit various redox waves due to the oxidation and reduction of the metal ions . The antimycobacterial properties of benzylamines also depend on the substituents and the length of the N-alkyl chain .

科学的研究の応用

Application in Solar Cells

- Specific Scientific Field : Materials Science, specifically in the development of solar cells .

- Summary of the Application : The compound is used in the formation of 2D perovskite layers in mixed perovskite films of Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3. This helps passivate surface defects, favor energy band alignment of functional layers, and suppress non-radiative recombination of carriers .

- Methods of Application or Experimental Procedures : The short-chain 3,5-dichlorobenzylamine (DBA) with halogen functional groups is introduced to react with excess PbI2 to form the 2D perovskite layer .

- Results or Outcomes : The DBA-treated 2D/3D PSCs obtained a champion PCE of 21.54% with an improved open circuit voltage (Voc) of 1.171 V. More importantly, the 2D/3D heterojunction can effectively protect the underlying 3D perovskite from moisture ingress. The unencapsulated 2D/3D devices retain 90% of their initial efficiency even after aging at 40±5% RH for 1000 h, while the 3D device retains only 40% .

Application in Energetic Materials

- Specific Scientific Field : Chemistry, specifically in the synthesis of energetic materials .

- Summary of the Application : The compound is used in the synthesis of N-substituted 3,4- and 3,5-dinitrophenylamines, which are sought after for applications in niche demand environments .

- Methods of Application or Experimental Procedures : The compound, N-methyl-3,4-DNP (3,4-MDNP), is synthesized and its thermal stability is tested .

- Results or Outcomes : N-methyl-3,4-DNP (3,4-MDNP) is found to be thermally stable up to 300 °C, which is 24 °C higher than similar compounds .

Safety And Hazards

N-Methyl-3,4-dichlorobenzylamine is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes .

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEHPEYVNJXYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204896 | |

| Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-3,4-dichlorobenzylamine | |

CAS RN |

5635-67-6 | |

| Record name | 3,4-Dichloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5635-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005635676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3,4-dichlorophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)